molecular formula C22H20N6O4 B2582683 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-ethoxy-1-naphthamide CAS No. 1396815-46-5

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-ethoxy-1-naphthamide

Cat. No.: B2582683
CAS No.: 1396815-46-5
M. Wt: 432.44
InChI Key: SQESLVPGIOZVHU-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-ethoxy-1-naphthamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by a complex structure containing multiple functional groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-ethoxy-1-naphthamide involves several steps, typically starting with the preparation of intermediate compounds. A common approach includes:

  • Step 1: Synthesis of 2-amino-2-oxoethyl derivatives.

  • Step 2: Formation of 5-oxo-4,5-dihydro-1H-tetrazole ring.

  • Step 3: Coupling with phenyl and naphthamide derivatives.

The reactions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized batch processes or continuous flow systems, designed to maximize efficiency and scalability. Key factors include the choice of catalysts, purification steps, and waste management to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups into more oxidized forms, often using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction of nitro or keto groups, typically utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing and reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products from these reactions depend on the specific reagents and conditions used, but generally include a variety of substituted tetrazoles, naphthamides, and related derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules, useful in materials science and catalysis.

Biology

In biological research, it can be used as a probe to study enzyme functions and interactions due to its diverse reactive groups.

Medicine

Medical research explores its potential as a drug candidate, particularly in targeting specific pathways involved in diseases such as cancer and inflammation.

Industry

Industrially, it can be applied in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism of action often involves binding to active sites or altering the structure of proteins, thereby modulating biochemical pathways.

Comparison with Similar Compounds

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-ethoxy-1-naphthamide can be compared with other tetrazole and naphthamide derivatives. Similar compounds include:

  • 5-substituted tetrazoles: Known for their use in pharmaceuticals and as coordination ligands.

  • Naphthamide derivatives: Commonly used in dye and pigment industries.

What sets this compound apart is its unique combination of functional groups, providing a broader spectrum of reactivity and applications.

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-2-32-18-12-7-14-5-3-4-6-17(14)20(18)21(30)24-15-8-10-16(11-9-15)28-22(31)27(25-26-28)13-19(23)29/h3-12H,2,13H2,1H3,(H2,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQESLVPGIOZVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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